2-(tert-Butoxycarbonyl)octahydropyrano[3,4-c]pyrrole-7-carboxylic acid
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Overview
Description
2-(tert-Butoxycarbonyl)octahydropyrano[3,4-c]pyrrole-7-carboxylic acid is a complex organic compound that features a pyrrole ring fused with a pyran ring The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)octahydropyrano[3,4-c]pyrrole-7-carboxylic acid typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of bases such as sodium hydroxide or catalysts like 4-dimethylaminopyridine (DMAP) in solvents such as acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)octahydropyrano[3,4-c]pyrrole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are common for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can further react to form various derivatives.
Scientific Research Applications
2-(tert-Butoxycarbonyl)octahydropyrano[3,4-c]pyrrole-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)octahydropyrano[3,4-c]pyrrole-7-carboxylic acid primarily involves the Boc group, which protects the amine functionality during chemical reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine that can participate in further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
- 2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid
- Pyrrole-2-carboxylic acid
- N-Boc-2,3-dihydro-1H-pyrrole
Uniqueness
2-(tert-Butoxycarbonyl)octahydropyrano[3,4-c]pyrrole-7-carboxylic acid is unique due to its fused pyrrole and pyran ring structure, which is not commonly found in other similar compounds. This unique structure provides distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-7-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-4-8-6-18-7-10(11(15)16)9(8)5-14/h8-10H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
HAFMJMZQYCBYCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC(C2C1)C(=O)O |
Origin of Product |
United States |
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